molecular formula C7H2ClF6N B6325753 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline CAS No. 2414-21-3

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline

Cat. No.: B6325753
CAS No.: 2414-21-3
M. Wt: 249.54 g/mol
InChI Key: MHPXVYQEJNAULY-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with appropriate fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can produce various aniline derivatives.

Scientific Research Applications

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired effects in medicinal and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6N/c8-2-3(9)1(7(12,13)14)4(10)5(11)6(2)15/h15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPXVYQEJNAULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)N)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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